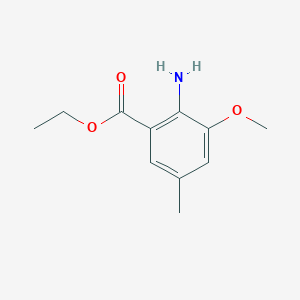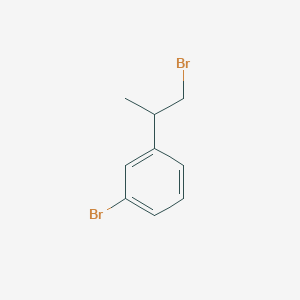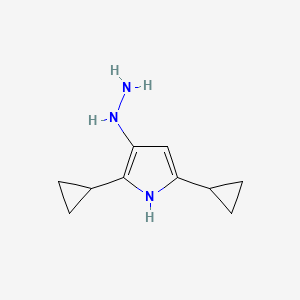
2,5-Dicyclopropyl-3-hydrazinyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dicyclopropyl-3-hydrazinyl-1H-pyrrole typically involves the reaction of cyclopropylamine with a pyrrole derivative under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction . The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques .
化学反応の分析
Types of Reactions
2,5-Dicyclopropyl-3-hydrazinyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
科学的研究の応用
2,5-Dicyclopropyl-3-hydrazinyl-1H-pyrrole has several applications in scientific research, including:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 2,5-Dicyclopropyl-3-hydrazinyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways .
類似化合物との比較
Similar Compounds
2,5-Dicyclopropyl-1H-pyrrole: Lacks the hydrazinyl group, resulting in different chemical properties and reactivity.
3-Hydrazinyl-1H-pyrrole: Similar structure but without the cyclopropyl groups, affecting its stability and biological activity.
Uniqueness
2,5-Dicyclopropyl-3-hydrazinyl-1H-pyrrole is unique due to the presence of both cyclopropyl and hydrazinyl groups, which confer distinct chemical and biological properties . This combination of functional groups makes it a valuable compound for various research applications .
特性
分子式 |
C10H15N3 |
|---|---|
分子量 |
177.25 g/mol |
IUPAC名 |
(2,5-dicyclopropyl-1H-pyrrol-3-yl)hydrazine |
InChI |
InChI=1S/C10H15N3/c11-13-9-5-8(6-1-2-6)12-10(9)7-3-4-7/h5-7,12-13H,1-4,11H2 |
InChIキー |
XPRYQXKBTIZXCH-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CC(=C(N2)C3CC3)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


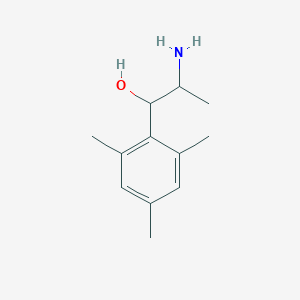
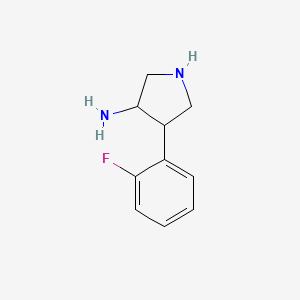
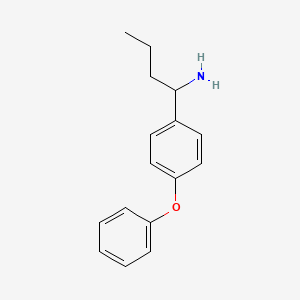
![2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine](/img/structure/B13174755.png)
![2-(Chloromethyl)-5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13174760.png)
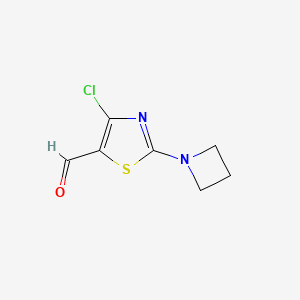
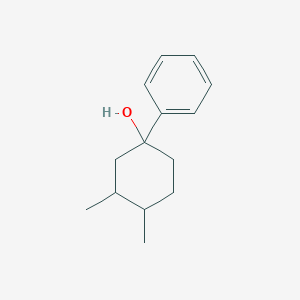
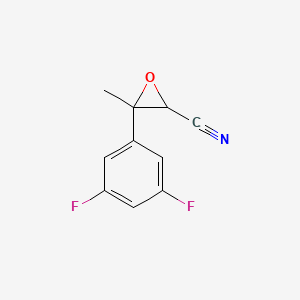
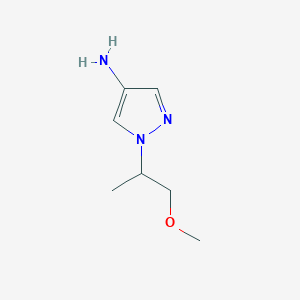
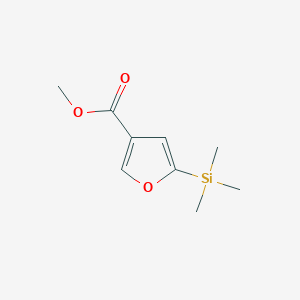

![{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanol](/img/structure/B13174803.png)
